Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBAIMCAHHOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Esterification
The most widely reported method involves activating a pyrrolidine carboxylic acid precursor followed by tert-butyl ester formation. For example, 3-methylpyrrolidine-1-carboxylic acid serves as a starting material, where the carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with tert-butanol in the presence of triethylamine (Et₃N) yields the tert-butyl ester.
Key steps:
- Activation: 3-Methylpyrrolidine-1-carboxylic acid + SOCl₂ → Acid chloride (0–5°C, 2 hours).
- Esterification: Acid chloride + tert-butanol + Et₃N → Tert-butyl ester (25°C, 12 hours).
- Purification: Column chromatography (hexane/ethyl acetate, 3:1) yields the ester with >85% purity.
This method is limited by the availability of the carboxylic acid precursor and requires stringent anhydrous conditions to prevent hydrolysis.
Introduction of the Aminomethyl Group
The aminomethyl group at C2 is introduced via nucleophilic substitution or reductive amination. A common approach involves treating 2-bromomethyl-3-methylpyrrolidine-1-carboxylate with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 50°C for 24 hours. The reaction proceeds through an SN2 mechanism, with the bromide leaving group replaced by an amine.
Optimization data:
- Solvent: THF > DMF > MeOH (highest yield in THF: 72%).
- Temperature: 50°C optimal; lower temperatures (25°C) result in incomplete conversion (<40%).
- Ammonia concentration: 28% aqueous NH₃ gives superior results over gaseous NH₃.
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
Solid-phase synthesis enables scalable production by anchoring the pyrrolidine core to a Wang resin. The tert-butyl group is introduced via Boc protection, followed by on-resin functionalization of the C2 position.
Procedure:
- Resin loading: 3-Methylpyrrolidine is attached to Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Boc protection: Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
- Aminomethylation: Mitsunobu reaction with N-hydroxyphtalimide followed by hydrazine cleavage to introduce the amine.
Advantages:
- Yield: 68–75% over four steps.
- Purity: >90% after cleavage from resin.
Catalytic Asymmetric Synthesis
Chiral Auxiliary-Mediated Approaches
To control stereochemistry at C2 and C3, chiral auxiliaries such as (R)-BINOL are employed. For instance, a nickel-catalyzed asymmetric hydrogenation of a prochiral enamide precursor generates the desired (2R,3S)-configured pyrrolidine.
Reaction conditions:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution separates racemic mixtures of tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted.
Data:
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility. A representative protocol involves:
- Step 1: Esterification in a microreactor (residence time: 10 minutes, 80°C).
- Step 2: Aminomethylation in a packed-bed reactor with immobilized ammonia.
Benefits:
- Throughput: 5 kg/day.
- Solvent reduction: 60% less THF usage compared to batch processes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Solution-phase | 72 | 85 | Moderate | None |
| Solid-phase | 68 | 90 | High | Moderate |
| Asymmetric | 89 | 98 | Low | High |
| Continuous flow | 81 | 92 | High | None |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, tert-butyl 3-methylpyrrolidine-1-carboxylate (lacking the aminomethyl group), arises from incomplete substitution. Adding excess NH₃ (3 equiv.) reduces this impurity to <5%.
Stability of Intermediates
The acid chloride intermediate is prone to hydrolysis. Replacing SOCl₂ with ClCOCOCl (phosgene equivalent) improves stability, enabling storage at −20°C for 72 hours.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural characteristics enhance its reactivity and biological activity, making it a target for drug development.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in neurological disorders, such as acetylcholinesterase and β-secretase. This inhibition can potentially lead to therapeutic effects in conditions like Alzheimer's disease by increasing acetylcholine levels and reducing amyloid plaque formation.
- Receptor Binding : The compound has shown affinity for various receptors, including NMDA and dopamine receptors. These interactions suggest potential applications in treating cognitive impairments and mood disorders.
Biological Research
The compound serves as a building block for synthesizing biologically active molecules. Its role in biological research includes:
- Neuroprotective Studies : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides, indicating its potential as a neuroprotective agent.
- Cytotoxicity Assessments : Toxicological evaluations revealed that the compound exhibits no significant cytotoxic effects at concentrations up to 100 μM in astrocyte cultures, supporting its safety profile for further research.
Industrial Applications
In industrial settings, this compound is used for:
- Synthesis of Agrochemicals : The compound's reactivity allows it to be employed in the production of agrochemicals, contributing to advancements in agricultural science.
- Specialty Chemicals Production : Its unique properties make it suitable for synthesizing specialty chemicals used in various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neuroprotective Effects : In vitro studies showed that the compound protects neuronal cells from oxidative stress induced by amyloid-beta peptide, indicating its potential as a neuroprotective agent against neurodegenerative diseases.
- Behavioral Studies : Animal models treated with this compound demonstrated improved cognitive performance in memory tasks compared to control groups, supporting its therapeutic role in cognitive enhancement.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Key Observations :
- The target compound differs from tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate by the addition of a 3-methyl group, which increases steric bulk and may alter solubility or catalytic activity .
- catalysis) .
Key Observations :
- The 3-methyl group in the target compound may reduce acute toxicity compared to its non-methylated analog (CAS 177911-87-4) by modulating bioavailability, though direct evidence is lacking .
- Pyridine derivatives with bromine substituents (e.g., CAS 1215219-74-3) likely pose higher environmental risks due to halogen persistence .
Research Findings and Trends
- Steric Effects : The 3-methyl group in the target compound is hypothesized to improve catalytic performance in emulsion-based aldol reactions by reducing undesired side reactions, as seen in studies with bulky chiral diamines .
- Synthetic Flexibility : Pyridine derivatives offer modularity for functionalization (e.g., bromo groups for Suzuki coupling), whereas pyrrolidine analogs are tailored for stereoselective synthesis .
Biological Activity
Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, a compound with the chemical formula C10H19N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
- Molecular Structure : The compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent, contributing to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents .
- Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6-8.5, which is crucial for various biological assays .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets require further elucidation.
- Receptor Binding : It is hypothesized that the compound can bind to various receptors, modulating their activity and influencing physiological responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures, suggesting its potential as an antimicrobial agent.
- Cell Culture Applications : Research demonstrated the effectiveness of this compound as a buffering agent in maintaining optimal pH levels for cell growth in vitro. The stability it provides is essential for experiments involving sensitive cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition zones | |
| Antifungal | Potential activity observed | |
| Buffering | Effective pH stabilization |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with aminomethyl group | Antimicrobial, buffering |
| (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Similar structure with methylamino group | Enzyme inhibition |
Q & A
What are the key synthetic routes for preparing tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Step 2 : Introduction of the aminomethyl and methyl groups via nucleophilic substitution or reductive amination. For example, reacting with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride .
- Step 3 : Deprotection and purification using column chromatography or recrystallization.
Key reagents include tert-butyl chloroformate, DMAP (4-dimethylaminopyridine), and triethylamine. Reaction optimization often focuses on solvent choice (e.g., dichloromethane vs. THF) and temperature control to minimize side reactions .
How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Yield optimization requires systematic parameter adjustments:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during Boc protection, while room temperature favors amination steps .
- Catalyst Screening : DMAP enhances acylation efficiency by 15–20% compared to non-catalytic conditions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction extraction to remove traces.
- Workflow Automation : Continuous flow reactors can achieve >90% purity by minimizing exposure to moisture and oxygen, critical for amine stability .
Statistical tools like Design of Experiments (DoE) are recommended to identify critical factors and interactions .
What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR, while the aminomethyl protons resonate at 2.6–3.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, MW 214.30 g/mol) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the pyrrolidine ring .
- IR Spectroscopy : Confirms Boc group presence via C=O stretching at ~1680–1720 cm .
What computational tools are available for planning the synthesis of this compound, and how do they enhance route efficiency?
- Retrosynthesis Analysis : Identifies optimal starting materials (e.g., tert-butyl 3-aminomethylpyrrolidine derivatives) and prioritizes high-yield pathways .
- One-Step Synthesis Focus : Streamlines multi-step sequences into single transformations, reducing purification steps. For example, coupling Boc protection and amination in a single pot using flow chemistry .
- Quantum Mechanical Calculations : Assess steric and electronic effects of substituents on reaction barriers, improving regioselectivity by 30–40% .
What are the primary applications of this compound in pharmaceutical research?
- Intermediate for APIs : Used in synthesizing kinase inhibitors and GPCR modulators due to its rigid pyrrolidine scaffold .
- Enzyme Inhibition : The aminomethyl group enhances hydrogen bonding with catalytic sites (e.g., serine proteases), achieving IC values in the nanomolar range .
- Prodrug Development : The Boc group facilitates controlled release of active amines under physiological conditions .
How do structural modifications of this compound influence its biological activity and selectivity?
- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl, F) to the pyrrolidine ring increases metabolic stability but may reduce solubility. For example, fluorination improves bioavailability by 2-fold in murine models .
- Stereochemistry : The (R)-configuration at the 3-methyl position enhances target binding affinity by 50% compared to the (S)-isomer .
- Comparative Studies : Analogues with oxetane or piperidine rings show lower potency, highlighting the pyrrolidine scaffold’s role in conformational restriction .
What strategies resolve contradictions in reported biological activities of derivatives?
- Meta-Analysis : Cross-referencing datasets from PubChem and ECHA to identify outliers caused by assay variability (e.g., cell line differences) .
- Structural Verification : Re-synthesizing disputed compounds and validating purity via chiral HPLC (>99% ee) .
- Standardized Assays : Adopting uniform protocols (e.g., FRET-based enzyme assays) minimizes inter-lab variability .
How are advanced purification techniques applied to isolate enantiomerically pure forms of this compound?
- Chiral Chromatography : Uses cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers (α > 1.5) .
- Crystallization-Induced Diastereomer Resolution : Forms diastereomeric salts with tartaric acid, achieving >98% ee .
- Membrane Filtration : Nanofiltration removes residual catalysts (e.g., Pd from hydrogenation) to <1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
